molecular formula C6H4BrIO B155140 2-Bromo-3-iodophenol CAS No. 863870-88-6

2-Bromo-3-iodophenol

Cat. No.: B155140
CAS No.: 863870-88-6
M. Wt: 298.9 g/mol
InChI Key: QJLSNAHXGXLMLR-UHFFFAOYSA-N
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Description

2-Bromo-3-iodophenol is an organic compound with the molecular formula C6H4BrIO It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-iodophenol can be synthesized through several methods, including:

    Halogenation of Phenol: This involves the bromination and iodination of phenol. The reaction typically uses bromine and iodine in the presence of a catalyst or under specific conditions to achieve selective halogenation.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile. For example, starting with 2-bromo-3-nitrophenol, the nitro group can be reduced to an amino group, followed by diazotization and subsequent iodination.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group in this compound can be oxidized to form quinones, or reduced to form corresponding hydroxy derivatives.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

2-Bromo-3-iodophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodophenol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through nucleophilic substitution, oxidation, or coupling reactions. The presence of both bromine and iodine atoms makes it a versatile intermediate for further functionalization.

Comparison with Similar Compounds

    2-Bromo-4-iodophenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Iodo-3-chlorophenol: Another halogenated phenol with chlorine instead of bromine, affecting its chemical properties.

    3-Bromo-2-fluorophenol:

Uniqueness: 2-Bromo-3-iodophenol is unique due to the specific positioning of bromine and iodine atoms on the phenol ring, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its dual halogenation provides opportunities for selective functionalization and diverse chemical transformations.

Properties

IUPAC Name

2-bromo-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLSNAHXGXLMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465215
Record name 2-BROMO-3-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863870-88-6
Record name 2-Bromo-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863870-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-3-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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